Cas no 2433-64-9 (4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-one)

4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-one 化学的及び物理的性質
名前と識別子
-
- 3-Buten-2-one, 4-(1-methyl-1H-pyrrol-2-yl)-, (E)-
- 3-Buten-2-one, 4-(1-methyl-1H-pyrrol-2-yl)-, (3E)-
- 4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one
- (E)-4-(1-methyl-1H-pyrrol-2-yl)-but-3-en-2-one
- (3E)-4-(1-methyl-1H-pyrrol-2-yl)-3-buten-2-one
- CS-0274656
- SCHEMBL11454969
- 2433-64-9
- EN300-1857799
- AKOS013603032
- 4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-one
-
- インチ: InChI=1S/C9H11NO/c1-8(11)5-6-9-4-3-7-10(9)2/h3-7H,1-2H3/b6-5+
- InChIKey: PUJATMYWGPUBQG-AATRIKPKSA-N
計算された属性
- せいみつぶんしりょう: 149.084063974Da
- どういたいしつりょう: 149.084063974Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 22Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345326-100mg |
4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one |
2433-64-9 | 98% | 100mg |
¥25548 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345326-500mg |
4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one |
2433-64-9 | 98% | 500mg |
¥32477 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345326-1g |
4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one |
2433-64-9 | 98% | 1g |
¥33838 | 2023-04-14 | |
Enamine | EN300-1857799-0.25g |
4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-one |
2433-64-9 | 0.25g |
$447.0 | 2023-09-18 | ||
Enamine | EN300-1857799-0.1g |
4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-one |
2433-64-9 | 0.1g |
$427.0 | 2023-09-18 | ||
Enamine | EN300-1857799-5.0g |
4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-one |
2433-64-9 | 5g |
$3894.0 | 2023-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345326-50mg |
4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one |
2433-64-9 | 98% | 50mg |
¥30477 | 2023-04-14 | |
Enamine | EN300-1857799-0.5g |
4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-one |
2433-64-9 | 0.5g |
$465.0 | 2023-09-18 | ||
Enamine | EN300-1857799-10g |
4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-one |
2433-64-9 | 10g |
$2085.0 | 2023-09-18 | ||
Enamine | EN300-1857799-10.0g |
4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-one |
2433-64-9 | 10g |
$5774.0 | 2023-06-03 |
4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-one 関連文献
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
3. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-oneに関する追加情報
4-(1-Methyl-1H-Pyrrol-2-yl)But-3-en-2-one: A Comprehensive Overview
4-(1-Methyl-1H-Pyrrol-2-yl)But-3-en-2-one, also known by its CAS number 2433-64-9, is a fascinating organic compound with a unique structure and diverse applications. This compound belongs to the class of enones, which are widely studied in organic chemistry due to their reactivity and versatility. The molecule consists of a butenone backbone with a substituted pyrrole ring, making it an interesting subject for both academic research and industrial applications.
The core structure of 4-(1-Methyl-1H-Pyrrol-2-yl)But-3-en-2-one features a conjugated enone system, which is known for its ability to participate in various chemical reactions, such as cycloadditions and Michael additions. The presence of the pyrrole ring introduces additional functionality, enhancing the compound's reactivity and making it a valuable building block in organic synthesis. Recent studies have highlighted its potential in the development of bioactive molecules, particularly in the field of medicinal chemistry.
One of the most notable aspects of this compound is its role in the synthesis of natural products. Researchers have utilized 4-(1-Methyl-1H-Pyrrol-2-yl)But-3-en-2-one as an intermediate in the total synthesis of complex molecules, such as alkaloids and terpenoids. Its ability to undergo [4+2] cycloaddition reactions with dienes has been extensively explored, leading to the formation of six-membered ring systems that are common in many natural products.
In addition to its role in natural product synthesis, this compound has also found applications in materials science. The enone system in 4-(1-Methyl-1H-Pyrrol-2-yl)But-3-en-2-one can undergo photochemical reactions, making it a candidate for use in light-responsive materials. Recent advancements in photoredox catalysis have further expanded its potential in this area, with studies demonstrating its ability to participate in cross-coupling reactions under visible light irradiation.
The synthesis of 4-(1-Methyl-1H-Pyrrol-2-y)l)Butenone has been optimized over the years, with various methods reported in the literature. One common approach involves the condensation of pyrrole derivatives with ketones under appropriate conditions. Modern techniques, such as microwave-assisted synthesis and continuous flow chemistry, have further streamlined the production process, making it more efficient and scalable.
The biological activity of this compound has also been a topic of interest. Studies have shown that 4-(1-Methyl-pyrrolidinone)-related compounds exhibit anti-inflammatory and antioxidant properties, suggesting their potential use in pharmaceutical applications. Recent research has focused on modifying the pyrrole ring to enhance bioavailability and efficacy, paving the way for new drug candidates.
In terms of environmental impact, the compound's stability and biodegradability have been assessed in recent studies. These findings are crucial for understanding its behavior in different ecosystems and ensuring its safe use in industrial processes. Regulatory agencies have also expressed interest in this compound due to its widespread applications across various industries.
The future prospects for CAS 2433649-based compounds are promising. With ongoing advancements in synthetic methodologies and an increasing demand for sustainable chemical solutions, this compound is expected to play an even greater role in both academic research and industrial applications. Its unique combination of reactivity and functionality makes it a valuable tool for chemists working across diverse fields.
2433-64-9 (4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-one) 関連製品
- 391876-30-5(N-4-bromo-3-(2-chlorobenzoyl)phenyl-4-(propan-2-yloxy)benzamide)
- 91799-71-2(1-Chloro-8-iodonaphthalene)
- 2244495-84-7(Not Yet Assigned)
- 53535-88-9(4-tert-butyl-2-methoxybenzaldehyde)
- 1260759-71-4(7-Chloroquinoline-8-carbaldehyde)
- 1169972-73-9(3-tert-butyl-1-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylurea)
- 2228518-21-4(2-bromo-1-4-(diethylamino)phenylethan-1-ol)
- 1935387-65-7(1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid)
- 627833-02-7(4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine)
- 1604453-74-8(methyl (3R)-3-amino-3-(oxan-4-yl)propanoate)



